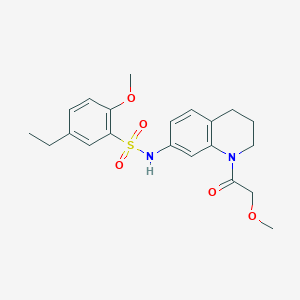

5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound. This chemical is notable for its structural attributes and the diverse functional groups it harbors, making it a compound of interest for various scientific investigations and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves a multi-step process. Key reaction steps typically include:

Formation of the Tetrahydroquinoline Core: : This can be achieved through the Povarov reaction, which involves the reaction of an aniline derivative, an aldehyde, and an alkene.

Attachment of the Methoxyacetyl Group: : This can involve standard acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Sulfonamide Formation: : This typically involves the reaction of an amine group with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial-scale synthesis of such compounds usually leverages automated and continuous flow processes to ensure consistency, yield, and safety. The industrial production might also employ different catalysts and more efficient reagents to reduce costs and improve reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions typically at the methoxy groups or the ethyl group.

Reduction: : Reduction reactions can target the ketone group in the methoxyacetyl segment, converting it to an alcohol.

Substitution: : The aromatic rings and the sulfonamide group can be sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: : Halogenation can be done using halogens like chlorine or bromine, and nucleophilic substitutions can employ bases such as sodium methoxide.

Major Products

Oxidation: : Leads to the formation of carboxylic acids or aldehydes from the methyl groups.

Reduction: : Produces alcohol derivatives.

Substitution: : Results in various halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a model molecule for studying the effects of various substituents on aromatic sulfonamides and heterocyclic compounds. Its diverse functional groups provide multiple reactive sites, making it ideal for mechanistic studies.

Biology

In biological research, this compound could be explored for its potential enzyme inhibition properties due to the sulfonamide group, which is a common pharmacophore in drug design.

Medicine

While specific medical applications may not be established, structurally similar compounds have been investigated for their potential anti-inflammatory, antibacterial, and anticancer activities.

Industry

Industrial applications could include its use as an intermediate in the synthesis of more complex molecules, potentially in the field of pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism by which 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts effects largely depends on its target. The sulfonamide group might inhibit enzymes by mimicking the transition state of their substrates, binding to the active site and thus preventing the enzyme from performing its function. The quinoline and methoxy groups could interact with biological membranes or proteins, altering their activities or stabilities.

Comparación Con Compuestos Similares

Similar compounds might include other sulfonamide-based molecules and quinoline derivatives. For example:

Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.

Chloroquine: : A quinoline derivative used as an antimalarial drug.

The uniqueness of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its specific combination of functional groups, offering a unique set of chemical reactivities and potential biological activities not found in simpler analogs.

Actividad Biológica

5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (referred to as compound 1) is a synthetic compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 367.42 g/mol. The structure features a benzenesulfonamide group linked to a tetrahydroquinoline moiety, which is significant for its pharmacological properties.

Anticancer Properties

Research indicates that compound 1 exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate cancer) | 20 | Cell cycle arrest |

| A549 (Lung cancer) | 25 | Inhibition of proliferation |

Antimicrobial Activity

Compound 1 has also demonstrated antimicrobial properties against several bacterial strains. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of compound 1 is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the sulfonamide group plays a critical role in binding to target proteins involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of compound 1 in preclinical models:

- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry examined the effects of compound 1 on MCF-7 cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with compound 1 at concentrations above its IC50 value .

- Antimicrobial Efficacy Assessment : Another research effort detailed in Antimicrobial Agents and Chemotherapy evaluated compound 1 against multi-drug resistant bacterial strains. The findings suggested that compound 1 could serve as a lead compound for developing new antimicrobial agents .

- In Vivo Studies : An animal model study demonstrated that administration of compound 1 resulted in tumor size reduction in xenograft models of prostate cancer, supporting its potential as an effective therapeutic agent .

Propiedades

IUPAC Name |

5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-15-7-10-19(28-3)20(12-15)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-2/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYGWAWKCGWATG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.